molecular formula C8H16ClNO2 B6268995 2-(piperidin-3-yl)propanoic acid hydrochloride CAS No. 1909311-75-6

2-(piperidin-3-yl)propanoic acid hydrochloride

Cat. No.: B6268995
CAS No.: 1909311-75-6
M. Wt: 193.67 g/mol
InChI Key: OUGJYBSRACERFA-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)propanoic acid hydrochloride is a nitrogen-containing heterocyclic compound featuring a piperidine ring fused to a propanoic acid backbone. Its molecular formula is C₈H₁₅ClNO₂, with a molecular weight of 193.67 g/mol. The compound’s structure includes:

  • A piperidine ring substituted at the 3-position.
  • A propanoic acid moiety attached to the piperidine ring.
  • A hydrochloride salt form, enhancing solubility and stability.

Its structural uniqueness lies in the spatial arrangement of the piperidine ring, which influences its electronic properties and binding affinity .

Properties

CAS No.

1909311-75-6

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

2-piperidin-3-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6(8(10)11)7-3-2-4-9-5-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H

InChI Key

OUGJYBSRACERFA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCNC1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-3-yl)propanoic acid hydrochloride typically involves the reaction of piperidine with a suitable propanoic acid derivative. One common method includes the use of piperidine and 3-chloropropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(piperidin-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(piperidin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 2-(piperidin-3-yl)propanoic acid hydrochloride with structurally related compounds, emphasizing molecular features, functional groups, and biological implications.

Structural and Functional Group Comparisons

Table 1: Key Structural Differences Among Piperidine-Propanoic Acid Derivatives
Compound Name Molecular Formula Substituent Position Functional Groups Key Features
2-(Piperidin-3-yl)propanoic acid HCl C₈H₁₅ClNO₂ Piperidin-3-yl Carboxylic acid, HCl salt Optimal balance of solubility and receptor binding due to ring positioning
3-(Piperidin-1-yl)propanoic acid C₈H₁₅NO₂ Piperidin-1-yl Carboxylic acid Altered ring substitution reduces binding affinity to certain targets
Ethyl 2-(piperidin-3-yl)propanoate HCl C₁₀H₂₀ClNO₂ Piperidin-3-yl Ester, HCl salt Increased lipophilicity due to ester group; modified pharmacokinetics
2-Fluoro-2-(piperidin-3-yl)acetic acid HCl C₇H₁₄ClFNO₂ Piperidin-3-yl Fluoro, acetic acid, HCl salt Fluorine enhances metabolic stability and target interaction
(R)-3-(Piperidin-2-yl)pyridine HCl C₁₀H₁₆ClN₂ Piperidin-2-yl Pyridine, HCl salt Pyridine ring introduces aromaticity, altering electronic properties

Biological Activity

2-(Piperidin-3-yl)propanoic acid hydrochloride is a piperidine derivative that has gained attention in pharmaceutical research due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for therapeutic applications, particularly in neurology and pain management.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 193.67 g/mol

The compound features a piperidine ring attached to a propanoic acid moiety, which influences its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects :
    • It has been shown to provide neuroprotection against oxidative stress in neuronal cell lines. In studies involving SH-SY5Y neuroblastoma cells, the compound demonstrated significant cytoprotective effects against neurotoxic agents, suggesting its potential in treating neurodegenerative diseases.
  • Anti-Inflammatory Properties :
    • The compound has been investigated for its ability to inhibit nitric oxide (NO) production in activated microglial cells. In a study where BV2 microglial cells were stimulated with lipopolysaccharide (LPS), treatment with this compound significantly reduced NO levels, indicating its anti-inflammatory potential .
  • Analgesic Activity :
    • Interaction studies have highlighted the compound's binding affinity to pain-related receptors, which may contribute to its analgesic properties. This makes it a candidate for further exploration in pain management therapies.

The pharmacological effects of this compound are primarily attributed to its interactions with specific receptors in the central nervous system (CNS). These interactions can modulate neurotransmitter release and influence signaling pathways involved in pain perception and neuroprotection.

Comparative Analysis of Similar Compounds

Several compounds share structural similarities with this compound, which can elucidate its unique biological activity. Below is a comparison table highlighting these compounds:

Compound NameCAS NumberNotable Features
3-(Piperidin-2-yl)propanoic acid hydrochloride99310-43-7Similar biological activity but different receptor binding profiles.
2-Methyl-3-(piperidin-4-yl)propanoic acid hydrochloride1909311-75-6Contains a methyl group affecting lipophilicity and biological activity.
3-(2-Methyl-piperidin-1-yl)propionic acid hydrochloridesc-309524Used in similar applications but has different pharmacokinetic properties.

The distinct positioning of the piperidine ring in this compound allows for unique interactions with biological targets compared to these similar compounds.

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study assessed the cytotoxicity of this compound on SH-SY5Y cells using propidium iodide staining. Results indicated no significant cytotoxic effects at concentrations up to 100 µM, demonstrating safety for potential therapeutic use .
  • Inflammation Model :
    • In experiments involving LPS-stimulated BV2 cells, treatment with the compound at concentrations of 50 µM and 100 µM resulted in a substantial decrease in nitrite levels, which are indicative of NO production. This suggests that the compound effectively mitigates inflammatory responses.

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